5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine, Mixture of diastereomers

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-{Bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine (CAS 1247625-20-2) is a heterocyclic building block in which a rigid, sp³-rich norbornyl (bicyclo[2.2.1]heptyl) cage is directly attached to the C5 position of a 1,3,4-thiadiazol-2-amine core. It is supplied as a mixture of diastereomers (three asymmetric atoms) with a typical vendor-certified purity of 98% and a molecular weight of 195.28 g·mol⁻¹.

Molecular Formula C9H13N3S
Molecular Weight 195.29 g/mol
CAS No. 1247625-20-2
Cat. No. B6205357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine, Mixture of diastereomers
CAS1247625-20-2
Molecular FormulaC9H13N3S
Molecular Weight195.29 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2C3=NN=C(S3)N
InChIInChI=1S/C9H13N3S/c10-9-12-11-8(13-9)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,10,12)
InChIKeyUOQMUITVVHGFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{Bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine (CAS 1247625-20-2): Procurement-Quality Physicochemical Baseline


5-{Bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine (CAS 1247625-20-2) is a heterocyclic building block in which a rigid, sp³-rich norbornyl (bicyclo[2.2.1]heptyl) cage is directly attached to the C5 position of a 1,3,4-thiadiazol-2-amine core . It is supplied as a mixture of diastereomers (three asymmetric atoms) with a typical vendor-certified purity of 98% and a molecular weight of 195.28 g·mol⁻¹ . The scaffold combines the hydrogen-bonding capacity of a 2-aminothiadiazole with the conformational rigidity of a bridged bicyclic hydrocarbon, a combination that distinguishes it from monocyclic or planar-aromatic 5-substituted thiadiazol-2-amines commonly used as screening library building blocks [1].

Why 5-{Bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine Cannot Be Replaced by Generic 5-Cycloalkyl- or 5-Aryl-1,3,4-thiadiazol-2-amines


Simple substitution of the norbornyl group with a cyclohexyl, cyclobutyl, or phenyl substituent fundamentally alters the physicochemical profile of the 1,3,4-thiadiazol-2-amine scaffold. The rigid, three-dimensional norbornane cage confers a LogP approximately 1.2–1.5 units lower than that of the comparable 5-cyclohexyl analog, while maintaining a higher fraction of sp³-hybridized carbons (Fsp3 = 0.78 versus 0.50 for cyclohexyl and 0.00 for 5-phenyl) . These differences directly impact solubility, permeability, and metabolic stability in early lead optimization, meaning that SAR or property-optimization data obtained with monocyclic or planar 5-substituted thiadiazol-2-amines cannot be reliably extrapolated to the norbornyl-bearing compound without re-profiling [1]. The following quantitative evidence details exactly where this compound diverges from its closest commercially available analogs.

Quantitative Differentiation Evidence: 5-{Bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine vs. Closest 5-Substituted-1,3,4-thiadiazol-2-amine Analogs


Evidence Item 1: Calculated LogP (cLogP) – 1.24-Log-Unit Reduction in Lipophilicity vs. 5-Cyclohexyl-1,3,4-thiadiazol-2-amine

The target compound exhibits a vendor-reported calculated LogP (cLogP) of 1.51, which is 1.24 log units lower than the cLogP of 2.75 reported for the closest monocyclic saturated analog, 5-cyclohexyl-1,3,4-thiadiazol-2-amine (CAS 56882-77-0) . The 5-cyclobutyl analog (CAS 56882-73-6) shows a cLogP of 1.97, intermediate between the two but still 0.46 log units higher than the norbornyl compound . Lower lipophilicity in the norbornyl derivative is consistent with the reduced solvent-accessible surface area of the bridged bicyclic cage relative to a freely rotating cyclohexyl ring.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Evidence Item 2: Fraction of sp³ Carbon Atoms (Fsp3) – 56% Higher than 5-Cyclohexyl Analog and 100% Higher than 5-Phenyl Analog

The target compound has an Fsp3 value of 0.78 (7 of 9 carbons are sp³-hybridized), as reported on the Fluorochem technical datasheet . In comparison, 5-cyclohexyl-1,3,4-thiadiazol-2-amine has an Fsp3 of 0.50 (4 of 8 sp³ carbons), and 5-phenyl-1,3,4-thiadiazol-2-amine (CAS 2002-04-2) has an Fsp3 of 0.00 owing to the planar aryl substituent . The target compound's Fsp3 of 0.78 exceeds the mean Fsp3 of 0.47 reported for FDA-approved oral drugs, placing it among the most three-dimensionally saturated building blocks in the 1,3,4-thiadiazol-2-amine series [1].

Medicinal Chemistry Molecular Descriptors Drug-Likeness

Evidence Item 3: Stereochemical Complexity – Mixture of Diastereomers Provides Three Chiral Centers, Enabling Downstream Separation into Enantiopure or Diastereomerically Pure Series

As explicitly designated in the product name and supported by the Fluorochem datasheet which lists three asymmetric atoms, the target compound is supplied as a mixture of diastereomers . In contrast, 5-cyclohexyl-1,3,4-thiadiazol-2-amine has zero asymmetric centers, and 5-cyclobutyl-1,3,4-thiadiazol-2-amine has zero asymmetric centers in the cyclobutyl ring . The presence of diastereomers means that chromatographic or crystallization-based separation can yield discrete, stereochemically defined building blocks, each potentially exhibiting different target-binding profiles. This is strategically valuable for fragment elaboration where stereochemistry-driven selectivity gains are sought.

Stereochemistry Chiral Pool Synthesis Building Block Differentiation

Evidence Item 4: Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area (tPSA) – Retained Core Pharmacophore with Enhanced Rigidity vs. Flexible Cycloalkyl Analogs

The target compound possesses one H-bond donor (NH₂) and three H-bond acceptors (thiadiazole ring nitrogens and sulfur), with an estimated tPSA of approximately 80 Ų, identical to the core pharmacophore of other 5-substituted-1,3,4-thiadiazol-2-amines . However, the conformational degrees of freedom (rotatable bonds = 1, only the C–C bond linking norbornyl to thiadiazole) are substantially fewer than in 5-cyclohexyl-1,3,4-thiadiazol-2-amine (rotatable bond count = 1 but with chair-flip ring flexibility) or 5-phenethyl-1,3,4-thiadiazol-2-amine (3 rotatable bonds). This constrained geometry pre-organizes the norbornyl-thiadiazole for binding while preserving the full H-bond pharmacophore, a combination associated with improved ligand efficiency in fragment-based drug design [1].

Medicinal Chemistry Ligand Efficiency Conformational Restriction

High-Impact Application Scenarios for 5-{Bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine (CAS 1247625-20-2) Based on Quantitative Differentiation


Scenario 1: Fragment-Based Drug Discovery (FBDD) Library Design Requiring High Fsp3 and Low LogP Building Blocks

Fragment libraries enriched with sp³-rich, low-logP building blocks produce higher-quality hits with improved developability profiles. With an Fsp3 of 0.78—well above the FDA oral drug mean of 0.47—and a cLogP of 1.51, this compound is an ideal fragment-elaboration starting point for targets where flat, aromatic 5-phenyl-1,3,4-thiadiazol-2-amine (Fsp3 = 0.00) has yielded PAINS-liable or poorly soluble hits [1]. The retained 2-aminothiadiazole core ensures compatibility with established fragment-growing chemistry (e.g., amide coupling, urea formation, Suzuki cross-coupling after halogenation), while the norbornyl cage introduces three-dimensionality without increasing rotatable bond count.

Scenario 2: Lead Optimization of CNS-Penetrant Candidates Where Balanced Lipophilicity Is Critical

The 1.24-log-unit reduction in cLogP relative to 5-cyclohexyl-1,3,4-thiadiazol-2-amine (cLogP 2.75 vs. 1.51) places the norbornyl analog in a more favorable lipophilicity range for CNS drug design, where optimal LogP values typically fall between 1 and 3 . Combined with a single H-bond donor and three acceptors, the compound meets key CNS MPO (Multiparameter Optimization) criteria. Procurement of this building block enables medicinal chemistry teams to explore the norbornyl-thiadiazole chemotype in CNS programs without the lipophilicity burden introduced by cyclohexyl or adamantyl (cLogP ~3.5) analogs [1].

Scenario 3: Stereochemistry-Driven Selectivity Profiling in Kinase or GPCR Hit-to-Lead Programs

The mixture of diastereomers (three chiral centers) offers a unique advantage over achiral 5-cycloalkyl-1,3,4-thiadiazol-2-amines: post-synthetic separation yields multiple stereochemically distinct species from a single building block procurement . This allows parallel evaluation of stereochemistry-dependent target engagement in kinase ATP-binding pockets or GPCR orthosteric sites, where endo/exo orientation of the norbornyl cage relative to the thiadiazole plane can modulate selectivity against closely related off-targets. The ability to purchase a single mixture and resolve diastereomers in-house reduces the cost and timeline of stereochemical SAR exploration [1].

Scenario 4: Physicochemical Property Benchmark Studies Comparing Bicyclic vs. Monocyclic Saturated Heterocycle Building Blocks

For industrial compound management teams and academic core facilities building knowledge bases on building-block property space, 5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine serves as a benchmark entry for the 'bridged bicyclic saturated' quadrant. Its experimentally reported cLogP (1.51) and Fsp3 (0.78) provide reference values for calibrating in-silico property prediction models. Head-to-head comparison with mono-cyclic (cyclohexyl, cyclobutyl) and planar (phenyl) analogs enables systematic assessment of how increasing cage complexity affects solubility, permeability, and metabolic stability in a standardized thiadiazol-2-amine scaffold context [1].

Quote Request

Request a Quote for 5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine, Mixture of diastereomers

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.